molecular formula C19H18N2O2S2 B2866439 4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine CAS No. 339106-31-9

4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine

Cat. No.: B2866439
CAS No.: 339106-31-9
M. Wt: 370.49
InChI Key: LLONJKWLZBPBFP-UHFFFAOYSA-N
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Description

The compound “4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine” is a chemical compound with a complex structure . It is also known as "4-[(2,4-DIMETHYLPHENYL)SULFANYL]-2-PHENYL-5-PYRIMIDINYL METHYL SULFONE" .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Unfortunately, specific information about the molecular structure of “this compound” is not available in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available in the search results .

Scientific Research Applications

Synthesis and Crystal Structure

Research on pyrimidine derivatives, such as the synthesis of novel 4-thiopyrimidine derivatives, highlights the interest in these compounds for their structural and potential biological applications. For instance, the study of three new 4-thiopyrimidine derivatives, obtained from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, demonstrated their varied cytotoxic activity against different cancer cell lines, indicating the role these compounds could play in drug development (Stolarczyk et al., 2018).

Chemical Reactivity and Modification

The formation and reactivity of pyrimidinyl sulphones and sulphoxides from corresponding thioethers, explored in a 1967 study, provide valuable information on chemical transformations that can be applied to modify and understand the reactivity of similar compounds (Brown & Ford, 1967).

Biological and Photophysical Applications

Aminopyrimidine sulfonate/carboxylate interactions and their crystal structures offer insights into molecular interactions, which could be pivotal for designing ligands or drugs with specific targeting capabilities (Balasubramani et al., 2007).

Material Science and Luminescence

The synthesis and luminescence properties of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds have been researched, indicating the potential for these compounds in creating materials with specific photophysical properties, such as chemiluminescence or photoluminescence (Watanabe et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. While the specific mechanism of action for “4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine” is not available, related compounds such as “5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine” have been studied for their interactions with cyclooxygenase (COX) enzymes .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions. For instance, a related compound “4-[(2,5-dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid” has hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

4-(2,4-dimethylphenyl)sulfanyl-5-methylsulfonyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-13-9-10-16(14(2)11-13)24-19-17(25(3,22)23)12-20-18(21-19)15-7-5-4-6-8-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLONJKWLZBPBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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